molecular formula C8H11N5 B1276414 3-Amino-5-(Pyrrolidin-1-Yl)-1h-Pyrazole-4-Carbonitrile CAS No. 1119391-48-8

3-Amino-5-(Pyrrolidin-1-Yl)-1h-Pyrazole-4-Carbonitrile

Cat. No. B1276414
M. Wt: 177.21 g/mol
InChI Key: RQDSNKYYHIZWJX-UHFFFAOYSA-N
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Description

The compound "3-Amino-5-(Pyrrolidin-1-Yl)-1h-Pyrazole-4-Carbonitrile" is a multifunctional N-heterocycle that is of significant interest in the field of organic and medicinal chemistry due to its potential biological activities and applications in materials science. Although the specific compound is not directly mentioned in the provided papers, the research on similar pyrazole derivatives offers valuable insights into the chemistry of such compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of aminopyrazoles with various electrophilic reagents. For instance, a regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives was achieved by reacting N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamonitriles and enaminones under microwave heating conditions . Another study reported a catalyst-free grinding method for synthesizing pyrazolo[3,4-b]pyridine derivatives, which involved the condensation of benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile . These methods highlight the versatility of aminopyrazoles in synthesizing various heterocyclic systems.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined, providing insights into the arrangement of the pyrazole ring and its substituents . The regiochemistry of electrophilic attack on aminopyrazoles can vary depending on the nature of the electrophile, as demonstrated by the differing products obtained when reacting with acid chloride, isothiocyanate, and isocyanates .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new heterocyclic systems. For instance, the reaction of aminopyrazoles with ethoxymethylidenemalononitrile can yield pyrazolo[3,4-b]pyridine derivatives, with the regioisomerism being controlled by reaction conditions . Additionally, the reactivity of a thiazolopyrimidine derivative was explored, leading to the formation of fused heterocyclic systems with potential biocidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are often characterized using spectroscopic methods such as FT-IR and NMR. A study on a pyranopyrazole derivative combined experimental and computational methods to analyze its vibrational and NMR spectra, which correlated well with the experimental data . The crystal packing and intermolecular interactions of a pyrazolopyridine derivative were also investigated, revealing hydrogen bond interactions that stabilize the crystal structure .

Scientific Research Applications

  • Synthesis of 1,2,4-triazole-containing scaffolds

    • Field : Pharmaceutical Chemistry
    • Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
    • Method : Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
    • Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

    • Field : Organic Chemistry
    • Application : Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .
    • Method : These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
    • Results : The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing synthetic methods for its preparation. The pyrrolidine and pyrazole rings present in the compound make it a potentially interesting scaffold for the development of new drugs .

properties

IUPAC Name

5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c9-5-6-7(10)11-12-8(6)13-3-1-2-4-13/h1-4H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDSNKYYHIZWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216520
Record name 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(Pyrrolidin-1-Yl)-1h-Pyrazole-4-Carbonitrile

CAS RN

1020416-38-9
Record name 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020416-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Müller, R Klein, O Tarkhanova… - Journal of Medicinal …, 2022 - ACS Publications
Fragment-based drug discovery (FBDD) has successfully led to approved therapeutics for challenging and “undruggable” targets. In the context of FBDD, we introduce a novel, …
Number of citations: 13 pubs.acs.org
Š Karolína - 2021 - dspace.cvut.cz
Nukleasy jsou hydrolasy štěpící fosfodiesterové vazby nukleových kyselin. Ke studiu vazeb komplexů nukleasy z rodiny S1-P1 s ligandy byla využita metoda testování vazeb fragmentů. …
Number of citations: 0 dspace.cvut.cz

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